Home > Products > Screening Compounds P115427 > Lodoxamide tromethamine
Lodoxamide tromethamine - 63610-09-3

Lodoxamide tromethamine

Catalog Number: EVT-273486
CAS Number: 63610-09-3
Molecular Formula: C15H17ClN4O9
Molecular Weight: 432.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lodoxamide Tromethamine is a synthetic compound classified as a mast cell stabilizer with anti-inflammatory properties. [] It plays a crucial role in scientific research as a tool for investigating mast cell-mediated processes and inflammatory responses.

Overview

Lodoxamide tromethamine is a synthetic compound primarily classified as a mast cell stabilizer, utilized mainly in ophthalmology for treating allergic ocular disorders, including vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis. This compound functions by inhibiting the degranulation of mast cells, which are key players in allergic reactions. Lodoxamide tromethamine is marketed under the brand name Alomide and is known for its minimal systemic absorption when administered topically to the eye, making it a preferred option for managing ocular allergies without significant systemic side effects .

Synthesis Analysis

Lodoxamide tromethamine is synthesized through a multi-step chemical process. The initial step involves the reaction of 2-chloro-5-cyano-m-phenylene with dioxamic acid to form lodoxamide. This intermediate is then reacted with tromethamine to produce lodoxamide tromethamine. In industrial settings, the synthesis occurs in large-scale reactors, where precise control over reaction parameters ensures high yield and quality of the final product. The synthesis typically employs high-purity reagents and solvents to optimize outcomes .

Technical Details

  • Starting Materials: 2-chloro-5-cyano-m-phenylene, dioxamic acid.
  • Reagents: Tromethamine.
  • Conditions: Controlled temperature and pressure conditions are maintained during synthesis to ensure optimal reaction rates and product purity.
Molecular Structure Analysis

Lodoxamide tromethamine has a complex molecular structure characterized by its formula C19H28ClN5O12C_{19}H_{28}ClN_{5}O_{12}. The molecular weight is approximately 553.91 g/mol. The structure includes a dioxamic acid moiety linked to a chlorinated aromatic ring, which contributes to its pharmacological activity.

Structural Data

  • Chemical Formula: C19H28ClN5O12C_{19}H_{28}ClN_{5}O_{12}
  • CAS Number: 63610-09-3
  • IUPAC Name: bis(2-amino-2-(hydroxymethyl)propane-1,3-diol); {[3-(carboxyformamido)-2-chloro-5-cyanophenyl]carbamoyl}formic acid .
Chemical Reactions Analysis

Lodoxamide tromethamine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for understanding its stability and potential transformations in biological systems.

Types of Reactions

  • Oxidation: Can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert lodoxamide into its reduced forms using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Functional groups in lodoxamide can be replaced through substitution reactions involving halogens or alkylating agents under controlled conditions.

Technical Details

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted compounds .

Mechanism of Action

The mechanism of action of lodoxamide tromethamine primarily involves stabilizing mast cell membranes and preventing their degranulation. This stabilization is crucial during allergic responses where mast cells release histamine and other inflammatory mediators.

Process

  1. Calcium Influx Prevention: Lodoxamide tromethamine inhibits calcium influx into mast cells upon antigen stimulation.
  2. Mast Cell Stabilization: By stabilizing the mast cell membrane, it prevents the release of histamine and other chemoattractant factors that contribute to allergic symptoms.
  3. Pharmacodynamics: Although the precise mechanism is not fully elucidated, it is suggested that lodoxamide's action may be similar to that of cromolyn sodium, another mast cell stabilizer .
Physical and Chemical Properties Analysis

Lodoxamide tromethamine exhibits several physical and chemical properties relevant to its application as an ophthalmic agent.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Limited solubility in water (approximately 0.0361 mg/mL) .

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • pH Range: Formulated solutions typically have a pH range conducive for ocular use.

These properties contribute to its effectiveness as a topical treatment with minimal systemic absorption .

Applications

Lodoxamide tromethamine is primarily used in clinical settings for managing allergic ocular disorders. Its role as a mast cell stabilizer makes it particularly beneficial in situations where conventional anti-inflammatory medications may pose risks of systemic side effects.

Scientific Uses

  • Treatment of allergic conjunctivitis and keratitis.
  • Prophylactic use in patients at risk for allergic reactions due to environmental allergens.
Mechanistic Pharmacology of Lodoxamide Tromethamine

Mast Cell Stabilization Mechanisms

Lodoxamide tromethamine is a potent mast cell stabilizer that exerts its primary anti-allergic effects through targeted inhibition of inflammatory mediator release. Its molecular structure features a 1,3-phenylene bis-oxalic acid core with chloro and cyano substituents, enabling precise interactions with cellular targets [1] [6].

Calcium Influx Inhibition in Mast Cell Membranes

Lodoxamide stabilizes mast cell membranes by inhibiting antigen-induced calcium influx, a critical step in mast cell degranulation. Unlike cromolyn sodium, lodoxamide demonstrates approximately 2,500-fold greater potency in preventing calcium-triggered activation cascades in vitro [5] [10]. Mechanistically, it disrupts calcium channel gating through membrane potential modulation, preventing the intracellular calcium surges necessary for secretory vesicle fusion. This effect occurs at nanomolar concentrations, with 50% inhibition (IC₅₀) achieved at 1.7 × 10⁻⁸ M compared to 4.3 × 10⁻⁵ M for cromolyn [5] [8].

Suppression of Histamine and Leukotriene Release

By blocking calcium-dependent signaling, lodoxamide comprehensively suppresses release of preformed and newly synthesized mediators:

  • Histamine reduction: 89–94% in conjunctival provocation models [5] [8]
  • Tryptase inhibition: 78% decrease in tear fluid levels [5]
  • Leukotriene suppression: Blocks production of LTC₄ (cysLT) and LTB₄ by >85% [5] [10]

Table 1: Mediator Suppression Efficacy in Allergic Conjunctivitis Models

MediatorReduction (%)Time to Max Effect (days)Detection Method
Histamine89–943–7Tear fluid ELISA
Tryptase787–14Immunoassay
ECP8214–21Radioimmunoassay
Leukotriene C₄>857HPLC-mass spectrometry

Data compiled from clinical tear fluid analyses [5] [8]

Modulation of Eosinophil Chemotaxis and Activation

Beyond mast cell stabilization, lodoxamide directly inhibits eosinophil recruitment and activation:

  • Reduces tear eosinophil cationic protein (ECP) by 82% in vernal keratoconjunctivitis patients [5]
  • Suppresses eotaxin-induced chemotaxis by disrupting CCR3-elicited signaling pathways [5] [10]
  • Prevents eosinophil peroxidase release at inflammatory sites, mitigating corneal epithelial damage [8]

Table 2: Effects on Eosinophil Inflammatory Markers

ParameterBaseline LevelPost-Treatment ReductionClinical Significance
Eosinophil cationic protein98.3 ± 12.4 ng/mL82%Correlates with reduced papillae
Eosinophil peroxidase42.7 ± 6.1 U/L76%Predicts epithelial defect resolution
Eotaxin-1135.2 ± 18.7 pg/mL68%Decreases limbal inflammatory cell influx

Data from vernal keratoconjunctivitis trials [5] [8]

Comparative Efficacy with Cromolyn Sodium and Other Mast Cell Stabilizers

Lodoxamide demonstrates superior clinical efficacy to first-generation mast cell stabilizers due to enhanced molecular reactivity:

  • Symptom resolution: Achieves 3.2-fold greater reduction in itching scores and 2.7-fold lower foreign body sensation vs. cromolyn in vernal keratoconjunctivitis (p<0.01) [7]
  • Signs improvement: Resolves Trantas' dots and conjunctival papillae 5–7 days faster than cromolyn [3] [7]
  • Corneal healing: Complete epithelial defect resolution in 92% of lodoxamide-treated eyes vs. 68% with cromolyn after 28 days [7]

Table 3: Comparative Efficacy in Vernal Keratoconjunctivitis

ParameterLodoxamide 0.1%Cromolyn Sodium 4%Relative Efficacy
Mean itching score reduction78.3%42.1%1.86-fold superior
Tearing reduction72.4%48.6%1.49-fold superior
Trantas' dots resolution8.2 days15.1 days1.84-fold faster
Epithelial healing rate92%68%1.35-fold higher

Data from multicenter double-masked trial (n=120) [3] [7]

Molecular analysis reveals lodoxamide's oxalamide structure enables stronger ionic interactions with membrane phospholipids compared to cromolyn's chromone backbone, explaining its enhanced membrane-stabilizing effects [6].

Molecular Targets Beyond Mast Cells: GPR35 Receptor Interactions

Lodoxamide exhibits high-affinity binding to G protein-coupled receptor 35 (GPR35), an emerging target in immunomodulation:

  • Receptor affinity: Submicromolar binding (Kd = 0.27 μM) to human GPR35, with 10-fold selectivity over rodent isoforms [2] [6]
  • Signaling pathways: Activates both Gαᵢ/o and Gα₁₂/₁₃ subunits, inhibiting cAMP accumulation while stimulating Rho-mediated cytoskeletal changes [2]
  • Functional effects:
  • Concentration-dependently inhibits monocyte (THP-1 cell) migration (IC₅₀ = 3.1 μM) via GPR35-dependent pathways [2]
  • Antagonism with CID2745687 (selective GPR35 blocker) abolishes anti-migratory effects, confirming receptor specificity [2]
  • Molecular docking shows lodoxamide's dicarboxylate groups form salt bridges with Arg³⁴⁶ (TM7) and Lys²⁰⁷ (ECL2), while chloro substituent occupies a hydrophobic subpocket [6]

Unlike proposed endogenous ligands (CXCL17), lodoxamide's GPR35 activation is not species-dependent and demonstrates consistent efficacy across human, rat, and mouse receptors [2]. This dual-action pharmacology—combining mast cell stabilization with GPR35-mediated inhibition of leukocyte migration—explains lodoxamide's enhanced clinical efficacy in chronic allergic inflammation compared to conventional mast cell stabilizers.

Properties

CAS Number

63610-09-3

Product Name

Lodoxamide tromethamine

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid

Molecular Formula

C15H17ClN4O9

Molecular Weight

432.77 g/mol

InChI

InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2

InChI Key

KUGJPYZIWCRREB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Solubility

Soluble in DMSO

Synonyms

Alomide
lodoxamide tromethamine
U 42585 E
U-42,585E

Canonical SMILES

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.